europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

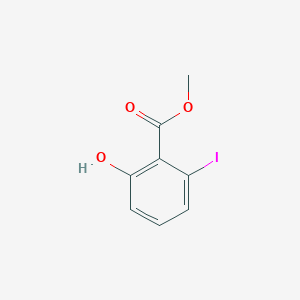

The compound “europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate” is a coordination complex involving europium, a lanthanide metal, and an organic ligand. Europium is known for its unique luminescent properties, making it valuable in various applications, including phosphors, lasers, and other optical devices. The organic ligand in this compound, containing trifluoro, hydroxy, and thiophenyl groups, contributes to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate typically involves the following steps:

Ligand Preparation: The organic ligand, (Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one, is synthesized through a series of organic reactions. This may include the condensation of thiophene derivatives with trifluoroacetyl compounds under controlled conditions.

Complex Formation: The prepared ligand is then reacted with europium salts, such as europium chloride or europium nitrate, in an aqueous or organic solvent. The reaction is often carried out under inert atmosphere to prevent oxidation.

Crystallization: The resulting solution is allowed to crystallize, forming the trihydrate complex. The crystallization process can be facilitated by slow evaporation or cooling of the solution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process includes:

Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

Purification Systems: To remove impurities and isolate the desired complex.

Quality Control: Ensuring the final product meets the required specifications for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the ligand, converting it to alcohols.

Substitution: The trifluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted thiophenyl derivatives.

Applications De Recherche Scientifique

Chemistry

Luminescent Probes: Used in the development of luminescent probes for detecting various analytes.

Catalysis: Acts as a catalyst in organic reactions, enhancing reaction rates and selectivity.

Biology

Bioimaging: Utilized in bioimaging techniques due to its luminescent properties, aiding in the visualization of biological processes.

Biosensors: Incorporated into biosensors for detecting biological molecules.

Medicine

Diagnostic Agents: Employed in diagnostic imaging, particularly in magnetic resonance imaging (MRI) as contrast agents.

Therapeutics: Investigated for potential therapeutic applications, including targeted drug delivery.

Industry

Phosphors: Used in the production of phosphors for lighting and display technologies.

Optical Devices: Integral in the manufacturing of lasers and other optical devices.

Mécanisme D'action

The compound exerts its effects primarily through its luminescent properties, which are a result of the electronic transitions within the europium ion. The organic ligand stabilizes the europium ion and enhances its luminescence by transferring energy from the ligand to the metal center. This energy transfer mechanism involves:

Absorption: The ligand absorbs light energy.

Energy Transfer: The absorbed energy is transferred to the europium ion.

Emission: The europium ion emits light, producing luminescence.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Europium(III) chloride hexahydrate

- Europium(III) nitrate pentahydrate

- Europium(III) acetate tetrahydrate

Comparison

- Luminescence : The compound “europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate” exhibits unique luminescent properties due to the specific ligand environment, which may differ from other europium complexes.

- Stability : The presence of trifluoro and thiophenyl groups in the ligand enhances the stability of the complex compared to simpler europium salts.

- Reactivity : The compound’s reactivity is influenced by the functional groups in the ligand, offering different reaction pathways compared to other europium complexes.

This detailed overview provides a comprehensive understanding of the compound “this compound,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Propriétés

Formule moléculaire |

C24H21EuF9O9S3 |

|---|---|

Poids moléculaire |

872.6 g/mol |

Nom IUPAC |

europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate |

InChI |

InChI=1S/3C8H5F3O2S.Eu.3H2O/c3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;;;/h3*1-4,12H;;3*1H2/b3*5-4-;;;; |

Clé InChI |

RGICUHZCMXLOKJ-GBYJVEPGSA-N |

SMILES isomérique |

C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O.O.O.O.[Eu] |

SMILES canonique |

C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O.O.O.O.[Eu] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)